molecular formula C12H15NO2 B14586104 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one CAS No. 61449-25-0

5-Amino-1-hydroxy-1-phenylhex-4-en-3-one

Cat. No.: B14586104
CAS No.: 61449-25-0
M. Wt: 205.25 g/mol
InChI Key: IKWWONIJNWRLNE-UHFFFAOYSA-N
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Description

5-Amino-1-hydroxy-1-phenylhex-4-en-3-one is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a phenyl group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one typically involves multi-step organic reactions. One common method includes the reaction of phenylacetylene with an appropriate amine under catalytic conditions to form the desired product. The reaction conditions often require a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-hydroxy-1-phenylhex-4-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

5-Amino-1-hydroxy-1-phenylhex-4-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-hydroxy-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-phenylhex-4-en-3-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-Hydroxy-1-phenylhex-4-en-3-one: Lacks the amino group, which may influence its chemical properties and applications.

Uniqueness

5-Amino-1-hydroxy-1-phenylhex-4-en-3-one is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61449-25-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5-amino-1-hydroxy-1-phenylhex-4-en-3-one

InChI

InChI=1S/C12H15NO2/c1-9(13)7-11(14)8-12(15)10-5-3-2-4-6-10/h2-7,12,15H,8,13H2,1H3

InChI Key

IKWWONIJNWRLNE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC(C1=CC=CC=C1)O)N

Origin of Product

United States

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